Methyl 5-iodo-1H-indazole-6-carboxylate belongs to the class of indazoles, which are characterized by a fused benzene and pyrazole ring structure. Indazoles are significant in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors, facilitating their use in therapeutic applications .
The synthesis of methyl 5-iodo-1H-indazole-6-carboxylate typically involves iodination reactions. One common method is the iodination of methyl indazole-6-carboxylate using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite, often conducted in an organic solvent like acetic acid.
In industrial settings, continuous flow reactors may be employed to optimize yield and purity. Automated systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, making the production process more efficient.
Methyl 5-iodo-1H-indazole-6-carboxylate has a molecular formula of C_10H_8I_N_3O_2. Its structure consists of:
The presence of iodine enhances its electrophilic character, making it suitable for various substitution reactions.
Methyl 5-iodo-1H-indazole-6-carboxylate is versatile in chemical reactions:
The mechanism of action for methyl 5-iodo-1H-indazole-6-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The indazole structure allows it to mimic natural substrates or inhibitors, thereby modulating various biological pathways.
Indazoles have been shown to affect multiple biochemical pathways, although specific pathways influenced by this compound remain less documented. Its high gastrointestinal absorption and ability to cross the blood-brain barrier suggest potential therapeutic applications .
The compound is generally stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
Methyl 5-iodo-1H-indazole-6-carboxylate has several notable applications:
Classical solution-phase reactions remain foundational for synthesizing Methyl 5-iodo-1H-indazole-6-carboxylate (CAS 1227268-85-0). A representative approach involves the regioselective iodination of methyl 1H-indazole-6-carboxylate precursors using potassium iodide (KI) as the iodine source, activated by copper(I) iodide (CuI) catalysis. As demonstrated in analogous indazole iodinations, the reaction requires anhydrous 1,4-dioxane as solvent under reflux conditions (typically >100°C) for extended periods (48 hours) to achieve moderate yields. Critical additives include tetrabutylammonium iodide (0.2 equivalents as phase-transfer catalyst) and N,N-dimethylethylenediamine (0.2 equivalents as ligand), which collectively enhance copper catalyst stability and substrate solubility [1].
Post-reaction workup involves sequential filtration to remove copper residues, solvent concentration under reduced pressure, and dissolution in ethyl acetate. A crucial purification step employs washing with 13% aqueous ammonia to remove acidic impurities, followed by recrystallization from acetonitrile to yield pure product. This method typically achieves isolated yields of ~85% for analogous iodoindazoles [1]. Key limitations include the formation of regioisomers (e.g., 5-iodo vs. 6-iodo derivatives) requiring careful chromatographic separation, and the instability of the indazole ring under prolonged heating, which can lead to dehalogenation or decomposition by-products.
Table 1: Traditional Synthesis of Methyl 5-iodo-1H-indazole-6-carboxylate
Component | Role | Quantity (Relative) | Processing Step |
---|---|---|---|
Copper(I) Iodide | Catalyst | 0.1 equiv | Reflux initiation |
Potassium Iodide | Iodine source | 2.7 equiv | Initial reaction mixture |
N,N-Dimethylethylenediamine | Ligand | 0.2 equiv | Reflux stabilization |
Tetrabutylammonium Iodide | Phase-transfer catalyst | 0.2 equiv | Solubility enhancement |
1,4-Dioxane | Solvent | 10 vol | Reaction medium |
Ethyl Acetate | Extraction solvent | 15 vol | Post-reaction extraction |
Acetonitrile | Recrystallization solvent | 8 vol | Final purification |
While continuous flow synthesis of Methyl 5-iodo-1H-indazole-6-carboxylate remains underdeveloped in the literature, existing flow methodologies for analogous halogenated heterocycles suggest significant potential advantages. Microreactor systems could address key limitations of batch processing—particularly the extended 48-hour reflux required in traditional methods. Precise temperature control (±2°C) in flow reactors minimizes thermal degradation pathways that plague batch syntheses. Additionally, intensified mass transfer characteristics enable rapid mixing of copper catalysts with substrates, potentially reducing reaction times from hours to minutes.
Theoretical flow pathways would involve separate streams of:1) Indazole precursor dissolved in degassed dioxane2) Copper catalyst/ligand complex in coordinating solvent (e.g., DMSO)3) Iodide source (KI/NaI) in aqueous phaseThese streams would converge at a high-efficiency mixer (e.g., T-junction or micromixer) before entering a heated reactor coil (80–100°C). Residence times could be optimized to <30 minutes based on analogous heterocyclic iodinations. A key advantage is the immediate quenching of the reaction mixture post-reactor, preventing over-iodination. Though no direct data exists for this specific compound, flow synthesis of similar iodinated carboxylates shows yield improvements of 15–20% over batch methods due to suppressed by-product formation [3].
Regioselective iodination at the indazole 5-position presents distinct challenges due to competing electrophilic substitution at positions 3, 4, and 7. Two predominant methodologies have emerged:
Direct Electrophilic Iodination:Employing iodine or N-iodosuccinimide (NIS) under mild acidic conditions provides moderate regiocontrol. For Methyl 1H-indazole-6-carboxylate, position 5 demonstrates higher electron density, favoring electrophilic attack. However, competing N-alkylation or ester hydrolysis necessitates careful optimization:
Metal-Catalyzed Halogen Exchange:This method overcomes limitations of electrophilic systems via aromatic Finkelstein reaction. Starting from methyl 5-chloro-1H-indazole-6-carboxylate, copper-mediated iodide exchange achieves near-complete conversion:
Table 2: Iodination Method Comparison for Methyl 1H-indazole-6-carboxylate
Method | Regioselectivity (5- vs other I) | Typical Yield | Key Advantage | Primary Limitation |
---|---|---|---|---|
NIS in MeCN (0°C) | 6:1 | 65–75% | Mild conditions | Ester hydrolysis by-products |
I₂/CuCl₂ in DCM | 5:1 | 60–70% | Low cost | Diiodination at >1 equiv I₂ |
Halex Exchange (CuI/NaI) | >20:1 | 85–92% | No regioisomers | Requires chloro-precursor |
Pd/CuI Dual Catalyst | 15:1 | 80–88% | Ambient temperature compatible | Catalyst cost and removal |
Deuterated analogs of Methyl 5-iodo-1H-indazole-6-carboxylate are increasingly valuable in metabolic tracing and pharmacokinetic studies. Two primary synthetic routes enable deuterium integration:
Deuterodeiodination via Catalytic Exchange:Palladium-catalyzed H/D exchange selectively replaces the 5-iodo substituent using deuterium gas. Optimized conditions employ:
Building Block Synthesis:An alternative approach starts from pre-deuterated intermediates:1) Methyl 5-amino-1H-indazole-6-carboxylate undergoes Sandmeyer reaction with Na¹²⁵I or NaI in D₂O/H₂SO₄ to introduce iodine-125 or stable iodine with concomitant C4/C7 deuteration2) Diazotization of 2-amino-4,5,6,7-tetradeutero-3-iodobenzoate followed by hydrazine cyclization yields the deuterated indazole coreThis method achieves >99% deuterium incorporation but requires multistep synthesis (4–6 steps), reducing overall yield to 35–40% versus direct exchange [3].
Transitioning laboratory synthesis of Methyl 5-iodo-1H-indazole-6-carboxylate to industrial scale (>100 kg batches) encounters three critical challenges:
Reaction Volume Efficiency:Traditional batch processes require high-dilution conditions (0.1–0.5 M) to suppress diiodination by-products. At pilot-plant scale, this necessitates reactor volumes exceeding 2000 L for 50 kg batches. Solutions include:
Catalyst Removal and Recovery:Copper residues (typically 300–500 ppm in crude product) must be reduced to <10 ppm for pharmaceutical applications. Standard workup involves:1) Chelating resin treatment (iminodiacetic acid type)2) Washing with 10% aqueous citric acid/ammonia mixture3) Recrystallization from acetonitrile/water (4:1)This multi-step purification decreases yields by 12–15% and contributes significantly to production costs. Novel approaches immobilize copper catalysts on magnetic nanoparticles, enabling magnetic separation and reducing residual metal to <5 ppm without yield loss [1] [3].
Thermal Hazard Management:The highly exothermic iodination step (ΔH = -120 kJ/mol) poses risks at scale:
Table 3: Industrial Production Optimization Parameters
Process Parameter | Laboratory Scale | Pilot Scale (10 kg) | Industrial Scale (100 kg) | Optimization Strategy |
---|---|---|---|---|
Reaction Concentration | 0.2 M | 0.5 M | 1.0 M | Solvent switch to toluene/EtOH |
Copper Catalyst Loading | 10 mol% | 8 mol% | 5 mol% | Nanoparticle-immobilized Cu |
Reaction Time | 48 hours | 32 hours | 24 hours | Microwave assistance (80°C) |
Purification Yield Loss | 8–10% | 12–15% | 10–12% | Continuous chromatography |
Final Purity (HPLC) | >98% | >99% | >99.5% | Crystallization optimization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7